ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2225146-56-3
VCID: VC4255384
InChI: InChI=1S/C13H19N3O4/c1-2-19-10(17)12-7-11(8-12,9-15-16-14)20-13(12)3-5-18-6-4-13/h2-9H2,1H3
SMILES: CCOC(=O)C12CC(C1)(OC23CCOCC3)CN=[N+]=[N-]
Molecular Formula: C13H19N3O4
Molecular Weight: 281.312

ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

CAS No.: 2225146-56-3

Cat. No.: VC4255384

Molecular Formula: C13H19N3O4

Molecular Weight: 281.312

* For research use only. Not for human or veterinary use.

ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate - 2225146-56-3

Specification

CAS No. 2225146-56-3
Molecular Formula C13H19N3O4
Molecular Weight 281.312
IUPAC Name ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate
Standard InChI InChI=1S/C13H19N3O4/c1-2-19-10(17)12-7-11(8-12,9-15-16-14)20-13(12)3-5-18-6-4-13/h2-9H2,1H3
Standard InChI Key DYCPFKNOLDQDRM-UHFFFAOYSA-N
SMILES CCOC(=O)C12CC(C1)(OC23CCOCC3)CN=[N+]=[N-]

Introduction

Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate is a complex organic compound featuring a unique bicyclic structure with an azide functional group. It belongs to the category of spiro compounds, where two or more rings share a single atom. This compound is of significant interest in fields such as medicinal chemistry and materials science due to its potential applications in drug development and the synthesis of novel materials .

Key Characteristics:

  • CAS Number: 2225146-56-3 .

  • Molecular Formula: C13H19N3O4 .

  • Molecular Weight: Approximately 281.31 g/mol .

Synthesis of Ethyl 4-(Azidomethyl)-3-Oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

The synthesis of this compound typically involves several steps, including the introduction of the azide group using sodium azide and various catalysts to facilitate cyclization reactions. The choice of solvent, temperature, and reaction time are crucial for optimizing yield and purity.

Synthesis Steps:

  • Azidation Reaction: Introduce the azide group into the molecule.

  • Cyclization Reactions: Use catalysts to form the bicyclic structure.

  • Purification: Isolate the final product through crystallization or chromatography.

Reactivity Patterns:

  • Click Chemistry: The azide group can react with alkynes to form triazoles.

  • Reduction Reactions: Azides can be reduced to amines under appropriate conditions.

Applications and Potential Uses

This compound has potential applications in medicinal chemistry and materials science. Its unique structure and reactivity make it a candidate for further studies in drug development and the synthesis of novel materials.

Potential Applications:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive molecules.

  • Materials Science: For developing novel materials with specific properties.

Research Implications:

  • The compound's spirocyclic structure and azide group contribute to its reactivity and potential applications.

  • Further research is needed to fully explore its medicinal and material science applications.

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